3-CHLORO-N'~2~-(4-METHYLCYCLOHEXYLIDEN)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE
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Overview
Description
3-CHLORO-N’~2~-(4-METHYLCYCLOHEXYLIDEN)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a chloro group, a methylcyclohexylidene moiety, and a carbohydrazide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N’~2~-(4-METHYLCYCLOHEXYLIDEN)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene derivative and a benzene derivative.
Introduction of Chloro Group: Chlorination of the benzothiophene core can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of Methylcyclohexylidene Moiety: The methylcyclohexylidene group can be introduced through a condensation reaction with a suitable aldehyde or ketone.
Formation of Carbohydrazide Group: The carbohydrazide functional group can be introduced through a reaction with hydrazine or a hydrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N’~2~-(4-METHYLCYCLOHEXYLIDEN)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiophene derivatives.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
3-CHLORO-N’~2~-(4-METHYLCYCLOHEXYLIDEN)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-CHLORO-N’~2~-(4-METHYLCYCLOHEXYLIDEN)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-CHLORO-4-METHYL-N-(2-HYDROXY-3-METHOXYBENZYLIDENE)ANILINE
- 4-CHLORO-2-METHYL-N-(2-HYDROXY-3-METHOXYBENZYLIDENE)ANILINE
- 2-CHLORO-N-(2-HYDROXY-3-METHOXYBENZYLIDENE)ANILINE
Uniqueness
3-CHLORO-N’~2~-(4-METHYLCYCLOHEXYLIDEN)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-N-[(4-methylcyclohexylidene)amino]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-10-6-8-11(9-7-10)18-19-16(20)15-14(17)12-4-2-3-5-13(12)21-15/h2-5,10H,6-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNOMCFUQNDTCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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